3-Chloro-5-iodophenol
Overview
Description
3-Chloro-5-iodophenol is a chemical compound with the molecular formula C6H4ClIO . It has an average mass of 254.453 Da and a monoisotopic mass of 253.899521 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with chlorine and iodine substituents . The molecule has one hydrogen bond acceptor and one hydrogen bond donor .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, iodophenols are known to participate in a variety of coupling reactions where the iodide substituent is displaced .Physical and Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm³, a boiling point of 301.5±27.0 °C at 760 mmHg, and a flash point of 136.2±23.7 °C . It has a molar refractivity of 45.9±0.3 cm³ .Scientific Research Applications
1. Environmental Impact and Water Treatment
3-Chloro-5-iodophenol has been identified in aquatic environments, particularly as a by-product of water disinfection processes. Studies have found its presence in river water, wastewater treatment plant effluent, and medical wastewater. The compound, along with other iodophenols, can be effectively oxidized by ferrate (Fe(VI)), transforming into stable and non-toxic compounds. This oxidation also plays a role in deiodination, which is crucial for water treatment and reducing the toxicity of iodinated by-products (Wang et al., 2022).
2. Interaction with Disinfectants
Iodophenols, including this compound, form during the interaction of iodide and organic matter in water with disinfectants like chlorine and chloramine. These compounds are of interest due to their potential toxicity and role as disinfection by-products (DBPs). Understanding their formation and transformation can inform safer and more efficient water treatment methods, especially in controlling iodinated DBP formation during cooking and other household activities (Pan et al., 2016).
3. Toxicological Aspects
The toxicity of iodophenols, such as this compound, has been studied in the context of their presence as DBPs in drinking water. Research has explored the transformation of these compounds and their acute toxicity, particularly how chlorination can mitigate their harmful effects by converting them into less toxic substances like iodate and chlorinated aliphatic DBPs. These findings are crucial for understanding the health implications of iodophenols in water supplies and developing strategies to manage their risks (Wang et al., 2021).
4. Chemical Synthesis and Applications
This compound can serve as a precursor or a component in various chemical syntheses. For example, its derivatives have been used in the synthesis of gallium(III) complexes, which show promise in anticancer activity, particularly against cisplatin-resistant neuroblastoma cells. This highlights the potential of this compound derivatives in medicinal chemistry and pharmaceutical research (Shakya et al., 2006).
5. Photodegradation and Environmental Fate
Studies on halophenolic DBPs, including this compound, have examined their behavior in aquatic environments, particularly their photodegradation in seawater. This research is vital for understanding the environmental fate of these compounds when discharged into marine ecosystems, as well as their potential impacts on marine life. The findings suggest that the photodegradation of such compounds in seawater is generally a detoxification process, beneficial for mitigating their environmental impact (Liu et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-iodophenol. For instance, the compound should be handled with care due to potential hazards. It may cause skin irritation, eye irritation, and respiratory discomfort . Moreover, its disposal should follow proper regulations for halogenated organic compounds to minimize environmental impact .
Properties
IUPAC Name |
3-chloro-5-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNIBNUEBBJVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698909 | |
Record name | 3-Chloro-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861347-86-6 | |
Record name | 3-Chloro-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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